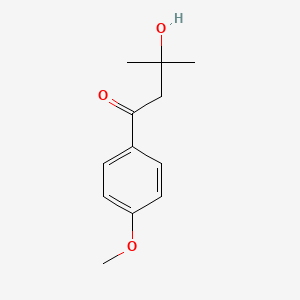

3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one

Description

3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one is a substituted phenylpropanoid characterized by a hydroxy group at position 3, a methoxy group at position 4 on the aromatic ring, and a branched butanone side chain. Its molecular formula is C₁₂H₁₆O₃, and it is structurally distinguished by the interplay of electron-donating methoxy and hydroxy groups, which influence its reactivity and biological activity.

Properties

CAS No. |

920957-36-4 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

3-hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one |

InChI |

InChI=1S/C12H16O3/c1-12(2,14)8-11(13)9-4-6-10(15-3)7-5-9/h4-7,14H,8H2,1-3H3 |

InChI Key |

HGZQAHCINBJQNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=C(C=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of catalysts such as acidic or basic resins can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.

Reduction: Formation of 3-hydroxy-1-(4-methoxyphenyl)-3-methylbutanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions including:

- Oxidation : The hydroxy group can be oxidized to form a ketone or aldehyde.

- Reduction : The carbonyl group in the butanone side chain can be reduced to an alcohol.

- Substitution Reactions : The methoxy group can participate in nucleophilic substitution reactions.

These properties make it valuable for synthesizing complex organic molecules and studying reaction mechanisms.

Research indicates that this compound exhibits significant biological activities, notably:

- Antioxidant Activity : It has shown potential in scavenging free radicals and reducing oxidative stress markers in cellular models. This property is crucial for mitigating oxidative stress-related conditions .

- Anti-inflammatory Properties : Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

- Anticancer Effects : In vitro studies revealed that it can induce apoptosis in cancer cells, particularly HL-60 leukemia cells, through caspase activation mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in HL-60 cells |

Medical Applications

The therapeutic potential of 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one has been explored in various medical contexts:

- Anti-inflammatory Treatments : Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

- Cancer Therapeutics : The induction of apoptosis in cancer cells positions this compound as a promising agent for anticancer therapies.

Industrial Applications

In industry, this compound is utilized in:

- Fragrance Production : Due to its aromatic properties, it is employed in creating fragrances and flavoring agents.

- Cosmetic Formulations : Its antioxidant and antimicrobial properties make it suitable for use in cosmetic products.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one are best understood through comparative analysis with analogous compounds. Key structural variations include substituent positions, side-chain modifications, and functional group substitutions.

Table 1: Structural and Functional Comparison

| Compound Name | Structural Features | Key Biological Activities | Applications | Reference |

|---|---|---|---|---|

| 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one | Hydroxy (C3), methoxy (C4), methylbutanone chain | Antioxidant, anti-inflammatory | Organic synthesis, drug intermediates | |

| 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one | Hydroxy (C3), methoxy (C4), butanone chain (no branching) | Antimicrobial, anticancer | Fragrances, medicinal chemistry | |

| 1-(4-Hydroxyphenyl)-3-methylbutan-1-one | Hydroxy (C4), methylbutanone chain (no methoxy) | Antioxidant, enzyme inhibition | Polymer synthesis, agrochemicals | |

| 3-Hydroxy-4-methoxyacetophenone | Hydroxy (C3), methoxy (C4), acetophenone side chain | Antifungal, UV-protective | Cosmetics, preservatives | |

| 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one | Hydroxy (C4), dimethyl (C3, C5), methylbutanone chain | Antimicrobial, polymer precursor | Specialty chemicals, drug delivery systems | |

| 3-Methyl-1-(4-nitrophenyl)butan-1-one | Nitro (C4), methylbutanone chain (no hydroxy/methoxy) | Enzyme inhibition, electrophilic reactivity | Reactive intermediates, catalysis |

Key Observations

Substituent Position and Electronic Effects :

- The para-methoxy group in 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one enhances electron density on the aromatic ring, promoting antioxidant activity via radical scavenging . In contrast, nitro groups (e.g., in 3-Methyl-1-(4-nitrophenyl)butan-1-one) increase electrophilicity, favoring reactions like nucleophilic substitution .

- Hydroxy group position : Shifting the hydroxy group from C3 to C4 (as in 1-(4-Hydroxyphenyl)-3-methylbutan-1-one) reduces antimicrobial activity but improves solubility in polar solvents .

Side-Chain Modifications: Branched vs. linear chains: The 3-methylbutanone moiety in the target compound introduces steric hindrance, slowing degradation in biological systems compared to linear-chain analogs like 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one . Acetophenone derivatives: Replacing the butanone chain with an acetophenone group (e.g., 3-Hydroxy-4-methoxyacetophenone) shifts activity toward antifungal applications due to enhanced planar aromatic interactions .

Biological Activity Profiles: Antioxidant activity is maximized in compounds with ortho-hydroxy/methoxy pairs (e.g., the target compound), which stabilize phenolic radicals via intramolecular hydrogen bonding . Antimicrobial potency correlates with alkyl substituents: Dimethyl groups (e.g., 1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylbutan-1-one) improve lipid membrane penetration, enhancing efficacy against Gram-positive bacteria .

Research Findings and Mechanistic Insights

- Synthetic Challenges : The target compound’s branched side chain complicates crystallization, requiring advanced techniques like SHELXL for structural refinement .

- Biological Targets : Molecular docking studies suggest the hydroxy and methoxy groups interact with NADPH oxidase and COX-2 enzymes, explaining anti-inflammatory effects .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C , higher than analogs like 1-(4-Hydroxyphenyl)-3-methylbutan-1-one (98–100°C), due to stronger intermolecular H-bonding .

Biological Activity

Overview

3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one (commonly referred to as a phenylpropanoid) is an organic compound that has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a hydroxy group and a methoxy group attached to a phenyl ring, along with a butanone side chain. Its molecular formula is , and it has a molecular weight of approximately 208.26 g/mol.

Antioxidant Properties

Research indicates that 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one exhibits significant antioxidant activity . This property is attributed to its ability to scavenge free radicals, thereby inhibiting oxidative stress which is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It may modulate signaling pathways involved in inflammation, reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy. The mechanism of action appears to involve the modulation of cell cycle regulators and apoptosis pathways.

The biological activities of 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one are mediated through several mechanisms:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Inflammatory Pathway Modulation : It inhibits the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical in the inflammatory response.

- Cell Cycle Regulation : It affects key proteins involved in cell cycle progression, leading to growth inhibition in cancer cells .

Case Studies

- Neuroprotective Effects : A study demonstrated that the compound protects neuronal cells from amyloid-beta-induced toxicity, which is significant in the context of Alzheimer's disease. The protective effects were linked to the activation of the PI3K-Akt-mTOR signaling pathway .

- Inhibition of Cancer Cell Growth : In vitro studies showed that 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one significantly inhibited the growth of various cancer cell lines at low micromolar concentrations, with IC50 values indicating potent activity .

Comparative Analysis

A comparison with similar compounds reveals that while many phenylpropanoids exhibit antioxidant properties, 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one stands out due to its multifaceted biological activities.

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 3-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one | High | Moderate | High |

| Other Phenylpropanoids | Moderate | Low to Moderate | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.